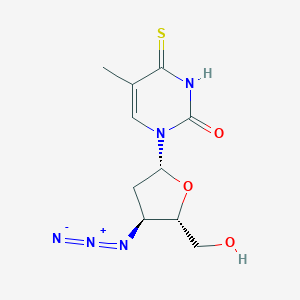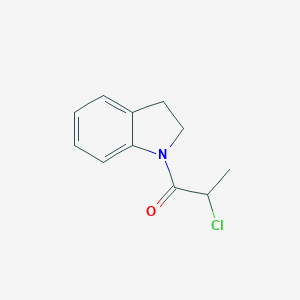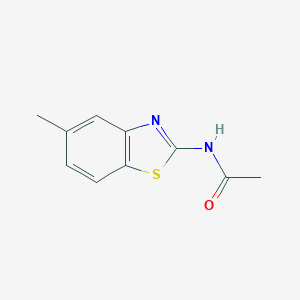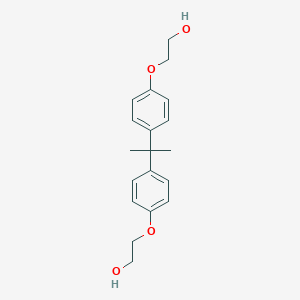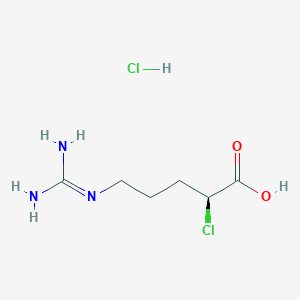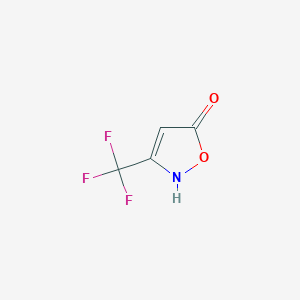
3-(Trifluormethyl)isoxazol-5-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)isoxazol-5-ol derivatives involves various methodologies, including diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent. This process results in highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with potential biological functions, highlighting the versatility of trifluoromethyl groups in synthesizing complex molecules with significant yields and diastereoselectivities (Kawai et al., 2014). Another approach involves the reaction of α-triflyl ketones and imidoyl chlorides in the presence of triethylamine, offering a practical synthesis route for isoxazole triflones with a wide substrate scope (Kawai et al., 2012).
Molecular Structure Analysis
Isoxazoles, including 3-(Trifluoromethyl)isoxazol-5-ol, exhibit structural characteristics that are crucial for their chemical behavior and applications. The molecular structure of these compounds often involves hydrogen-bonded dimers in the solid state, with the OH...N hydrogen bonds being shorter in isoxazol-3-ols compared to isothiazol-3-ols, as determined by low-temperature single-crystal structure determinations and ab initio calculations. These structural insights are vital for understanding the bioisosteric properties and pharmacological potential of these molecules (Frydenvang et al., 1997).
Chemical Reactions and Properties
3-(Trifluoromethyl)isoxazol-5-ol derivatives participate in various chemical reactions that underline their reactivity and potential utility in synthetic chemistry. For instance, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine result in novel RF-containing isoxazole and chromone derivatives, showcasing the versatility of these compounds in generating a range of fluorinated heterocycles with potential applications in medicinal chemistry (Sosnovskikh et al., 2008).
Physical Properties Analysis
The physical properties of 3-(Trifluoromethyl)isoxazol-5-ol derivatives, such as their boiling points, melting points, and solubility, are influenced by the trifluoromethyl group. These properties are critical for their application in chemical synthesis and pharmaceutical development, although specific studies detailing these physical properties were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties of 3-(Trifluoromethyl)isoxazol-5-ol derivatives, including their acidity, basicity, and reactivity towards various reagents, are shaped by the presence of the trifluoromethyl group and the isoxazole ring. These compounds exhibit unique reactivity patterns that make them suitable for a range of synthetic applications, including the synthesis of bioactive molecules and materials science. One study demonstrates the regioselective synthesis of 5-(fluoroalkyl)isoxazoles, highlighting the utility of 3-(Trifluoromethyl)isoxazol-5-ol derivatives in constructing fluorinated building blocks for medicinal chemistry (Chalyk et al., 2019).
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Isoxazolringe, wie in 3-(Trifluormethyl)isoxazol-5-ol, finden sich häufig in vielen handelsüblichen Medikamenten wieder, da sie über bedeutende biologische Aktivitäten verfügen. Die Entwicklung metallfreier Synthesewege für Isoxazole ist entscheidend für eine umweltfreundliche Arzneimittelsynthese. Diese Verbindung kann verwendet werden, um eine vielfältige Sammlung heterocyclischer Moleküle zu erstellen, was den Prozess der Arzneimittelforschung beschleunigt .
Antitumoraktivität
Die zytotoxischen Wirkungen von Isoxazolderivaten, einschließlich This compound, wurden in biologischen Studien beobachtet. Diese Verbindungen wurden in Leukämie-HL-60-Zellkulturen integriert und zeigen Potenzial als Antitumormittel .
Entzündungshemmende und schmerzlindernde Eigenschaften
Isoxazolderivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter entzündungshemmende und schmerzlindernde Wirkungen. Der Ersatz verschiedener Gruppen am Isoxazolring, wie der Trifluormethylgruppe, verleiht unterschiedliche Aktivitäten, die für therapeutische Zwecke genutzt werden können .
Antimikrobielle und antivirale Anwendungen
Die Struktur von Isoxazolverbindungen wurde mit antimikrobiellen und antiviralen Eigenschaften in Verbindung gebracht. This compound könnte auf sein Potenzial zur Behandlung von Infektionen und Viruserkrankungen untersucht werden .
Antiepileptische Wirkungen
Isoxazolderivate wurden auf ihre antiepileptische Aktivität untersucht. Verbindungen wie This compound können als GABA-Aufnahmehemmer wirken und zeigen vielversprechendes Potenzial als Antiepileptika, was möglicherweise bei der Behandlung von Epilepsie hilft .
Nanokatalyse und Sensoranwendungen
Die Forschung hat gezeigt, dass Isoxazolderivate in Nanokatalyse- und Sensoranwendungen eingesetzt werden können. Die einzigartige Struktur von This compound kann zur Entwicklung neuer Katalysatoren und Sensoren mit verbesserter Leistung beitragen .
Safety and Hazards
Zukünftige Richtungen
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .
Wirkmechanismus
Target of Action
The substitution of various groups on the isoxazole ring imparts different activities .
Mode of Action
It’s known that the chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Biochemical Pathways
Isoxazoles are known to be synthesized via various synthetic techniques, most of which employ cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction .
Pharmacokinetics
It’s known that the lipophilic diaromatic derivatives of isoxazoles can cross the blood-brain barrier (bbb), indicating potential central nervous system (cns) activity .
Result of Action
Isoxazoles have been shown to have a wide spectrum of biological activities and therapeutic potential .
Action Environment
It’s known that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUDTNKXRBJRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NOC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)


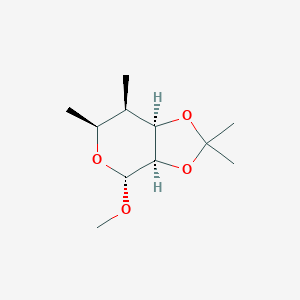


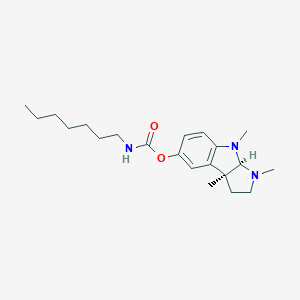
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
